molecular formula C20H13F2N3 B611112 TA-02

TA-02

Cat. No.: B611112
M. Wt: 333.3 g/mol
InChI Key: QIFJOFNVIVQRNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TA-02 is a chemical compound known for its role as an inhibitor of p38 mitogen-activated protein kinase (MAPK). It is an analog of SB 203580 and exhibits similar cardiogenic properties. This compound is particularly noted for its ability to inhibit transforming growth factor-beta receptor 2 (TGFBR-2) with an IC50 value of 20 nanomolar .

Scientific Research Applications

TA-02 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a reference compound in the study of p38 MAPK inhibitors and their analogs.

    Biology: It is employed in cellular studies to investigate the role of p38 MAPK in various biological processes, including inflammation and cell differentiation.

    Medicine: this compound is explored for its potential therapeutic applications in treating cardiovascular diseases and inflammatory conditions.

    Industry: The compound is used in the development of new pharmaceuticals and as a tool in drug discovery research

Future Directions

The potential applications of this compound would depend on its biological activity. Given its complex structure and the presence of multiple functional groups, it could be a candidate for further study in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TA-02 involves the preparation of a tri-substituted azole-based compound. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch reactions: Large-scale batch reactions are conducted in industrial reactors to produce the core structure and subsequent substituted products.

    Purification and quality control: The product is purified using industrial-scale chromatography and recrystallization. .

Chemical Reactions Analysis

Types of Reactions

TA-02 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted and oxidized derivatives of this compound, which can be further utilized in scientific research .

Comparison with Similar Compounds

TA-02 is compared with other similar compounds, including:

This compound is unique in its specific inhibition of TGFBR-2 and its potent cardiogenic properties, making it a valuable tool in scientific research and drug development .

Properties

IUPAC Name

4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13F2N3/c21-15-7-5-13(6-8-15)18-19(14-9-11-23-12-10-14)25-20(24-18)16-3-1-2-4-17(16)22/h1-12H,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFJOFNVIVQRNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is TA02 primarily studied for in the context of these research papers?

A1: TA02 (4-[2-(2-fluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine) is investigated in these research papers primarily as a potential biomarker for lung adenocarcinoma, a type of lung cancer. [, , ]

Q2: How does TA02 relate to Napsin A?

A2: Research has confirmed that TA02 is the same molecule as Napsin A, an aspartic proteinase. [] This finding was based on amino acid sequencing and antibody reactivity studies.

Q3: Where is TA02 (Napsin A) typically found in the human body?

A3: TA02 exhibits a distinct distribution in human tissues. It is mainly found in: []

    Q4: How reliable is TA02 as a marker for lung adenocarcinoma compared to other markers like Thyroid Transcription Factor 1 (TTF-1)?

    A5: Research suggests that TA02 (Napsin A) can be a useful alternative to TTF-1 for identifying pulmonary adenocarcinoma cells, particularly in pleural effusions. [] While TTF-1 remains a commonly used marker, the effectiveness of TA02 makes it a potentially valuable additional tool for diagnosis.

    Q5: Besides lung adenocarcinoma, are there other cancers where TA02 expression is observed?

    A6: While TA02 is primarily associated with lung adenocarcinoma, low expression levels have been detected in a limited number of cases involving other cancers, such as: []

      Q6: Are there any monoclonal antibodies developed specifically against TA02?

      A7: Yes, mouse monoclonal antibodies have been successfully generated against TA02. [] These antibodies have proven valuable in studies investigating the distribution and potential clinical applications of TA02, particularly in the context of lung adenocarcinoma diagnosis.

      Q7: Has TA02 been studied in relation to any specific viruses?

      A8: Yes, a study utilized a tilapia-derived astrocyte-like cell line (TA-02) to investigate Tilapia Lake Virus (TiLV) pathogenesis. [] The this compound cells, susceptible to TiLV infection, displayed significant cell death and the presence of viral particles, making them a useful tool for studying this virus.

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